molecular formula C3H6ClN3O B022412 1-Azido-3-chloro-2-propanol CAS No. 51275-91-3

1-Azido-3-chloro-2-propanol

Cat. No.: B022412
CAS No.: 51275-91-3
M. Wt: 135.55 g/mol
InChI Key: DTXBDTUEXOVFTN-UHFFFAOYSA-N
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Description

1-Azido-3-chloro-2-propanol is an organic compound with the molecular formula C3H6ClN3O. It is a colorless oil that is soluble in dichloromethane and chloroform. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Mechanism of Action

Target of Action

1-Azido-3-chloro-2-propanol is a chemical compound used in proteomics research

Mode of Action

The mode of action of this compound involves its azide group. Azides are known to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This type of reaction is often used in “click chemistry” to selectively modify biomolecules . The azide group of this compound can react with alkynes to form a stable triazole ring, a process that can be used to attach various functional groups to biomolecules.

Result of Action

The result of this compound’s action is the modification of biomolecules through the formation of a triazole ring. This can be used to attach various functional groups to these biomolecules, potentially altering their function or properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, the compound should be stored at 4°C for optimal stability .

Preparation Methods

1-Azido-3-chloro-2-propanol can be synthesized through several methods. One common synthetic route involves the reaction of epichlorohydrin with sodium azide. The reaction typically takes place in an aqueous medium, and the product is extracted using organic solvents . Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

1-Azido-3-chloro-2-propanol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azido-3-chloro-2-propanol has several applications in scientific research:

Comparison with Similar Compounds

1-Azido-3-chloro-2-propanol can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research.

Properties

IUPAC Name

1-azido-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBDTUEXOVFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450339
Record name 1-AZIDO-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51275-91-3
Record name 1-AZIDO-3-CHLORO-2-PROPANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?

A1: this compound functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []

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